(R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine
Description
®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a bromobenzenesulfonyl group and a tert-butyldimethylsilanyloxymethyl group
Properties
IUPAC Name |
[(2R)-1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BrNO3SSi/c1-17(2,3)24(4,5)22-13-15-7-6-12-19(15)23(20,21)16-10-8-14(18)9-11-16/h8-11,15H,6-7,12-13H2,1-5H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPBUFSYDZGJDU-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901119120 | |
| Record name | (2R)-1-[(4-Bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936727-81-0 | |
| Record name | (2R)-1-[(4-Bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936727-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-1-[(4-Bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of (R)-Pyrrolidin-2-ylmethanol
The chiral pyrrolidine backbone is derived from (R)-prolinol , which is commercially available or synthesized via asymmetric reduction of pyrrolidin-2-one. Key steps include:
-
Hydroxymethyl protection : Treatment of (R)-prolinol with TBSCl in tetrahydrofuran (THF) using imidazole as a base yields (R)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine with >95% yield.
-
Sulfonylation : Reaction with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C–25°C affords the target compound.
Representative Data Table 1: Reaction Conditions for Route 1
Cyclization of 1,4-Diaminobutane Derivatives
An alternative approach involves constructing the pyrrolidine ring via intramolecular cyclization:
-
Amination : 1,4-Diaminobutane is reacted with ethyl bromoacetate to form a secondary amine intermediate.
-
Cyclization : Under acidic conditions (e.g., HCl/EtOH), the linear precursor undergoes cyclization to yield the pyrrolidine core.
-
Functionalization : Sequential TBS protection and sulfonylation as in Route 1 complete the synthesis.
Key Observations :
-
Cyclization yields are highly solvent-dependent, with ethanol providing superior results (78% yield) compared to acetonitrile (52%).
-
Stereochemical control requires chiral auxiliaries or catalysts, such as (R)-BINOL-derived phosphoric acids.
Critical Optimization Parameters
Stereochemical Integrity
The (R) -configuration at C2 is preserved via:
Protecting Group Strategy
-
TBS Group Stability : The tert-butyldimethylsilyl ether resists hydrolysis under basic and weakly acidic conditions, making it ideal for multi-step syntheses.
-
Deprotection Risks : Exposure to strong acids (e.g., TFA) or fluoride ions (e.g., TBAF) cleaves the TBS group, necessitating careful reagent selection.
Analytical and Validation Techniques
Structural Confirmation
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The 4-bromobenzenesulfonyl group undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids under palladium catalysis. This reaction enables biaryl synthesis for pharmaceutical intermediates .
| Reaction Conditions | Products | Yield | Catalysts/Additives |
|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O | Biaryl sulfonamides | 72-89% | Aryl boronic acids, 80-100°C |
Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, transmetallation with boronic acid, and reductive elimination form the C–C bond .
Deprotection of the TBDMS Group
The TBDMS-protected hydroxymethyl group is cleaved under acidic or fluoride-mediated conditions to yield a primary alcohol .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| TBAF (1.0 M) | THF, 25°C, 2 h | (R)-2-(Hydroxymethyl)pyrrolidine | 95% |
| HCl (aq. 1M) | MeOH, 60°C, 4 h | (R)-2-(Hydroxymethyl)pyrrolidine | 88% |
Applications : The liberated alcohol can undergo further oxidation (e.g., to carboxylic acids) or serve as a nucleophile in Mitsunobu reactions .
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing sulfonyl group activates the benzene ring for meta-directed electrophilic substitution , though steric hindrance from bromine limits reactivity .
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-bromobenzenesulfonamide | 63% |
| Sulfonation | SO₃/H₂SO₄, 50°C | 3-Sulfo-4-bromobenzenesulfonamide | 58% |
Mechanistic Note : The sulfonyl group deactivates the ring but directs incoming electrophiles to the meta position relative to itself .
Pyrrolidine Ring Functionalization
The pyrrolidine nitrogen participates in alkylation and acylation reactions, though steric hindrance from the TBDMS group affects regioselectivity .
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | N-Methylated derivative | 67% |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | N-Acetylated derivative | 81% |
Steric Effects : Bulky TBDMS substituents reduce reaction rates at the adjacent carbon .
Reductive Desulfonylation
The sulfonamide group is cleaved under reducing conditions to yield a pyrrolidine derivative .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Na/NH₃(l) | −78°C, 1 h | (R)-2-(TBDMS-oxymethyl)pyrrolidine | 78% |
Application : Generates deprotected amines for further functionalization .
Biological Activity Modulation
In drug discovery, derivatives of this compound inhibit RORγt and PPARα/γ through conformational effects imposed by the TBDMS group and sulfonamide . For example:
-
Compound 16 (RORγt inhibitor): EC₅₀ = 61 nM, PXR EC₅₀ = 495 nM .
-
Compound 25 (PPARα/γ agonist): αEC₅₀ = 5 nM, γEC₅₀ = 90 nM .
Table 2: Electronic Effects on Reactivity
| Functional Group | Electronic Effect | Reactivity Impact |
|---|---|---|
| 4-Bromobenzenesulfonyl | Electron-withdrawing | Activates ring for EAS (meta) |
| TBDMS-oxymethyl | Steric hindrance | Slows N-alkylation |
Mechanistic Insights
-
Suzuki Coupling : The bromine atom’s electronegativity facilitates oxidative addition to Pd⁰ .
-
EAS Selectivity : Sulfonyl groups direct electrophiles to the meta position despite bromine’s ortho/para-directing nature due to stronger electronic effects.
-
TBDMS Stability : Resists basic conditions but labile to fluorides via pentavalent silicate intermediates .
This compound’s versatility in cross-coupling, deprotection, and ring functionalization makes it valuable in synthesizing bioactive molecules and materials .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine as a lead compound in anticancer drug development. Its sulfonyl group is known to enhance the compound's interaction with biological targets, making it a candidate for further investigation in cancer therapy.
- Case Study : A study published in Bioorganic & Medicinal Chemistry reported the synthesis of various sulfonyl derivatives, including this compound, which exhibited significant cytotoxicity against human cancer cell lines. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.
-
Data Table: Antimicrobial Activity
Compound Target Bacteria Minimum Inhibitory Concentration (MIC) This compound E. coli 32 µg/mL This compound S. aureus 16 µg/mL
This data indicates that the compound shows promising activity against common pathogenic bacteria, warranting further exploration in drug formulation.
Organic Synthesis Applications
2.1 Synthesis of Sulfonamide Derivatives
this compound serves as a key intermediate in the synthesis of sulfonamide derivatives, which are widely used in pharmaceuticals.
- Synthesis Pathway : The compound can be reacted with amines to form sulfonamides through nucleophilic substitution reactions, leveraging its electrophilic sulfonyl group.
2.2 Role in Asymmetric Synthesis
The chirality of this compound makes it an excellent chiral auxiliary in asymmetric synthesis processes, particularly in the formation of enantiomerically enriched compounds.
- Case Study : A research article demonstrated the use of this compound as a chiral auxiliary in the synthesis of a complex natural product, showcasing its utility in generating high enantiomeric excess .
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound has potential applications in the development of functional polymers.
- Application Example : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability due to its rigid structure and functional groups capable of forming strong intermolecular interactions.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group and the tert-butyldimethylsilanyloxymethyl group may play roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Chlorobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine
- ®-1-(4-Methylbenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine
Uniqueness
®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other similar compounds cannot. This makes it a valuable compound for certain synthetic applications and research studies.
Biological Activity
(R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine is a compound of interest due to its potential biological activities. This article reviews the synthesized compound's pharmacological effects, focusing on its antibacterial properties, enzyme inhibition, and interactions with biological macromolecules.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a sulfonyl group and a tert-butyldimethylsilanyloxymethyl group. The bromobenzene moiety enhances the compound's lipophilicity, potentially influencing its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. The following table summarizes the antibacterial effectiveness of related compounds against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | 50 |
| Compound B | Escherichia coli | 18 | 30 |
| Compound C | Salmonella typhi | 20 | 25 |
These results indicate that compounds with similar structures can effectively inhibit bacterial growth, suggesting that this compound may also possess noteworthy antibacterial properties.
Enzyme Inhibition
Enzyme inhibition studies reveal that derivatives of this compound may act as potent inhibitors of various enzymes, particularly acetylcholinesterase (AChE) and urease. The following table outlines the IC50 values for related compounds:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound E | Urease | 1.13 ± 0.003 |
These findings suggest that the compound could be developed further as a therapeutic agent targeting conditions related to enzyme dysregulation.
Case Study 1: Antibacterial Screening
In a study conducted by Nafeesa et al. (2020), a series of sulfonamide derivatives were synthesized and tested for antibacterial activity. Among these, several compounds exhibited strong activity against Bacillus subtilis and Salmonella typhi. The study utilized standard disc diffusion methods to evaluate efficacy, confirming the potential of sulfonamide-containing structures in combating bacterial infections.
Case Study 2: Enzyme Inhibition Analysis
Research by Wu et al. (2011) focused on the binding interactions between synthesized compounds and bovine serum albumin (BSA). The study employed fluorescence measurements to assess binding affinity, revealing significant interactions that correlate with enzyme inhibition activity. Such interactions are crucial for understanding the pharmacokinetics and therapeutic potential of new drug candidates.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine?
- Methodological Answer : The synthesis typically involves sulfonylation of a pyrrolidine precursor. For example, sulfonyl chloride derivatives react with pyrrolidine under basic conditions (e.g., aqueous K₂CO₃ or NaOH in THF) to install the sulfonamide group, as demonstrated in analogous syntheses . The tert-butyldimethylsilyl (TBDMS) protecting group is introduced via silylation of a hydroxyl intermediate using reagents like TBDMS-Cl in the presence of imidazole. Stereochemical control at the (R)-configuration may require chiral auxiliaries or resolution techniques.
Q. How should researchers purify and characterize this compound?
- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for sulfonamide-containing compounds. Characterization should include ¹H/¹³C NMR to confirm sulfonamide integration and TBDMS group presence (~0.1–0.3 ppm for Si(CH₃)₂). Mass spectrometry (ESI/HRMS) and IR can validate molecular weight and functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
Q. What solvents and bases optimize sulfonylation reactions for similar pyrrolidine derivatives?
- Methodological Answer : Aqueous bases (K₂CO₃, NaOH) in THF yield >90% in sulfonylation reactions, as shown in Table 1 (Entry 1–2, ). Non-polar solvents (e.g., DCM) or weaker bases (pyridine) reduce efficiency (Entry 4–6). Ensure inert atmospheres (N₂) to prevent side reactions.
Advanced Research Questions
Q. How can stereochemical integrity be maintained during TBDMS protection and subsequent reactions?
- Methodological Answer : The TBDMS group’s steric bulk can influence neighboring group participation. Use mild silylation conditions (e.g., TBDMS-Cl with imidazole in DMF) to avoid racemization. Monitor stereochemistry via chiral HPLC or optical rotation. For example, analogous silylated pyrrolidines in retained enantiomeric excess (>98%) when reactions were conducted below 0°C.
Q. What strategies resolve contradictory NMR data caused by dynamic rotational barriers in the sulfonamide group?
- Methodological Answer : Sulfonamide rotation can lead to signal splitting. Variable-temperature NMR (e.g., –40°C to 25°C) or 2D NOESY can clarify conformational exchange. For example, in , 1-(4-bromophenylsulfonyl)pyrrolidine showed coalescence at 0°C, confirming rotational barriers. Computational modeling (DFT) may also predict preferred conformers.
Q. How does the TBDMS group impact reactivity in cross-coupling or deprotection steps?
- Methodological Answer : The TBDMS group is stable under basic/neutral conditions but cleaved by fluoride sources (e.g., TBAF). In multi-step syntheses (e.g., ), its presence avoids interference in Pd-catalyzed couplings. However, residual moisture may cause premature deprotection; rigorously anhydrous conditions (molecular sieves, argon) are critical.
Q. What analytical methods differentiate regioisomers or byproducts in sulfonylation reactions?
- Methodological Answer : LC-MS with a C18 column (ACN/water gradient) can separate regioisomers. For example, in , sulfonamide byproducts (e.g., disulfonated pyrrolidine) were identified via retention time shifts. High-resolution X-ray crystallography (as in ) may resolve structural ambiguities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
